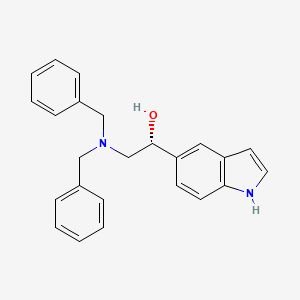![molecular formula C12H15NO2 B13062676 5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde](/img/structure/B13062676.png)
5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a furan ring and a 7-azabicyclo[2.2.1]heptane moiety, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the electrophile used.
科学的研究の応用
5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The furan ring and the bicyclic structure allow the compound to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but with an oxygen atom.
2-Azabicyclo[2.2.1]heptane: Similar bicyclic structure with a nitrogen atom.
Furan-2-carbaldehyde: Contains the furan ring but lacks the bicyclic structure.
Uniqueness
5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde is unique due to its combination of a furan ring and a 7-azabicyclo[2.2.1]heptane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
5-(7-azabicyclo[2.2.1]heptan-7-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-12-6-5-11(15-12)7-13-9-1-2-10(13)4-3-9/h5-6,8-10H,1-4,7H2 |
InChIキー |
BAJQYEHAJYCLDG-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1N2CC3=CC=C(O3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


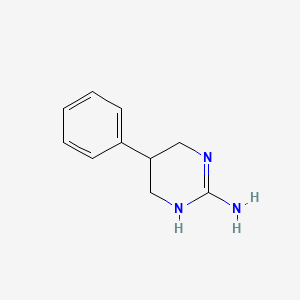
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
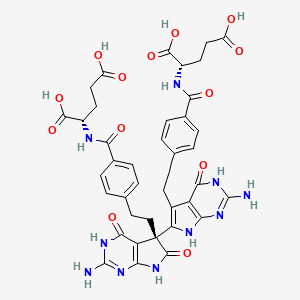
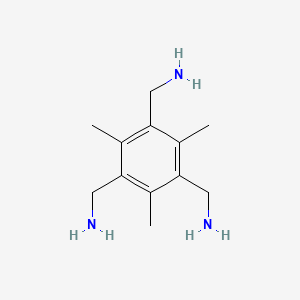
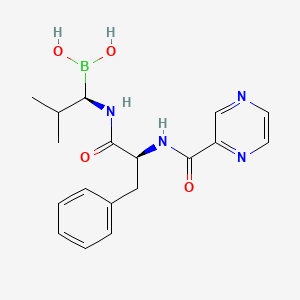

![tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13062638.png)
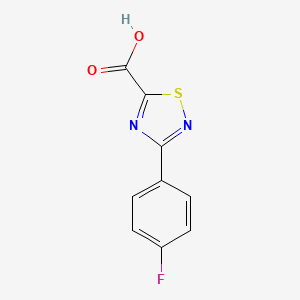

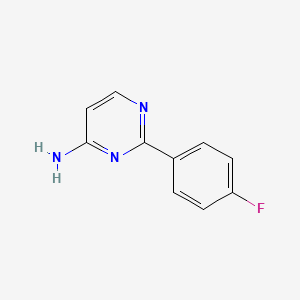
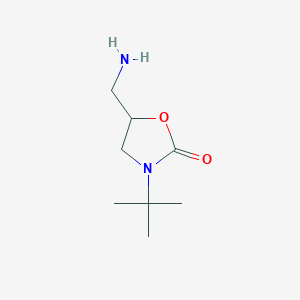
![1-((3A'R,4'R,6'R,6A'R)-4'-(Hydroxymethyl)tetrahydrospiro[cyclopentane-1,2'-furo[3,4-D][1,3]dioxol]-6'-YL)pyrimidine-2,4(1H,3H)-dione](/img/structure/B13062670.png)

